molecular formula C17H17FN6S B14941305 6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14941305
M. Wt: 356.4 g/mol
InChI Key: RBRASSXWIJVXOY-UHFFFAOYSA-N
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Description

6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(2-FLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a tert-butyl group in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(2-FLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3-(tert-butyl)-1-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Introduction of the fluorophenyl group: This step involves the substitution reaction where the fluorophenyl group is introduced to the pyrazole ring.

    Cyclization to form the triazolothiadiazole ring: This is a crucial step where the intermediate compound undergoes cyclization to form the final triazolothiadiazole structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur, especially at the triazolothiadiazole ring.

    Substitution: The fluorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups to the fluorophenyl ring.

Scientific Research Applications

6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(2-FLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used to investigate its effects on various biological pathways and targets.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group enhances its binding affinity to these targets, while the triazolothiadiazole ring contributes to its overall stability and reactivity. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
  • 6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(2-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Uniqueness

The presence of the fluorophenyl group in 6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(2-FLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE distinguishes it from its analogs with different halogen substitutions. This fluorine atom can significantly influence the compound’s biological activity and chemical properties, making it a unique candidate for various applications.

Properties

Molecular Formula

C17H17FN6S

Molecular Weight

356.4 g/mol

IUPAC Name

6-(5-tert-butyl-2-methylpyrazol-3-yl)-3-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H17FN6S/c1-17(2,3)13-9-12(23(4)21-13)15-22-24-14(19-20-16(24)25-15)10-7-5-6-8-11(10)18/h5-9H,1-4H3

InChI Key

RBRASSXWIJVXOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4F)C

Origin of Product

United States

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